molecular formula C9H10N2O2S B13909415 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid

2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid

Cat. No.: B13909415
M. Wt: 210.26 g/mol
InChI Key: IQCYJUVULJXNJA-UHFFFAOYSA-N
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Description

2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid is a heterocyclic compound with a molecular formula of C9H11ClN2O2S. This compound is known for its unique structure, which combines an imidazole ring fused with a thiazole ring, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid typically involves multicomponent reactions. One common method includes the reaction of an imidazole derivative with a thiazole derivative under specific conditions to form the fused ring structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid is unique due to its specific combination of an imidazole and thiazole ring fused together, along with a butanoic acid group.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid

InChI

InChI=1S/C9H10N2O2S/c1-2-6(8(12)13)7-5-11-3-4-14-9(11)10-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

IQCYJUVULJXNJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN2C=CSC2=N1)C(=O)O

Origin of Product

United States

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